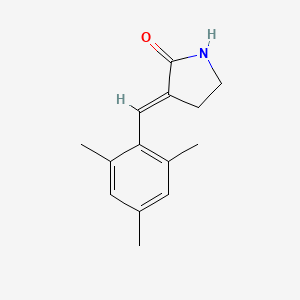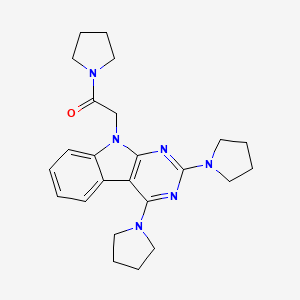
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a phenyl ring substituted with two methyl groups and an oxazolidinone ring attached to an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl ring with methyl substitutions can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Acetamide Group: The final step involves the acylation of the oxazolidinone with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone derivative with improved efficacy.
Cycloserine: An older antibiotic with a different mechanism of action but similar structural features.
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazolidinone ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
78157-41-2 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9-5-4-6-10(2)12(9)15(11(3)16)14-7-8-18-13(14)17/h4-6H,7-8H2,1-3H3 |
Clé InChI |
XRKOHTJYSFZEER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C(=O)C)N2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one](/img/structure/B15211895.png)

![Furo[3,2-f][1,2]benzoxazole](/img/structure/B15211918.png)


![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)


![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)

![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)

